3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Description
Crystallographic Analysis via X-Ray Diffraction
X-ray diffraction studies of 3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-triazolo[3,4-b]thiadiazine hydrobromide reveal a triclinic crystal system with space group P−1. The unit cell parameters include a = 10.1159 Å, b = 10.6507 Å, c = 10.9680 Å, α = 95.737°, β = 116.290°, and γ = 100.618°, yielding a unit cell volume of 1018.99 ų. The triazole and thiadiazine rings exhibit near-coplanarity, with a dihedral angle of 15.35° between the triazole and indole-like systems in analogous structures. The methoxyphenyl and nitrophenyl substituents form dihedral angles of 23.22° and 18.06°, respectively, with the central heterocyclic core.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P−1 |
| a (Å) | 10.1159 |
| b (Å) | 10.6507 |
| c (Å) | 10.9680 |
| α (°) | 95.737 |
| β (°) | 116.290 |
| γ (°) | 100.618 |
| Volume (ų) | 1018.99 |
The thiadiazine ring adopts a twist-boat conformation, while the triazole ring remains planar. Intermolecular hydrogen bonds, such as N–H···N interactions (2.891 Å), stabilize the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting
¹H NMR spectroscopy (400 MHz, DMSO-d₆) displays distinct signals for the methoxy group at δ 3.87 (s, 3H) and aromatic protons. The nitrophenyl group produces two doublets at δ 8.21–8.24 (m, 2H) and δ 7.68–7.71 (m, 2H), characteristic of para-substituted nitroarenes. The triazolothiadiazine core exhibits a singlet at δ 4.49 (s, 2H) for the methylene bridge, consistent with analogous structures.
¹³C NMR (100 MHz, DMSO-d₆) confirms the methoxy carbon at δ 55.8 and the nitro group’s electron-withdrawing effect, shifting adjacent carbons to δ 146.6 and δ 123.3. Aromatic carbons resonate between δ 119.7 and δ 136.9, while the triazole and thiadiazine carbons appear at δ 156.0 and δ 22.9, respectively.
Table 2: Key ¹H NMR Assignments
| Proton Environment | Chemical Shift (δ) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.87 | Singlet |
| Nitrophenyl C–H | 8.21–8.24 | Doublet |
| Methoxyphenyl C–H | 7.05–7.48 | Multiplet |
| Methylene bridge | 4.49 | Singlet |
Mass Spectrometric Determination of Molecular Mass and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 367.38 [M+H]⁺, consistent with the molecular formula C₁₇H₁₃N₅O₃S. Fragmentation pathways include:
- Loss of hydrobromic acid (HBr, 80.91 Da), yielding a base peak at m/z 286.47.
- Cleavage of the nitrophenyl group (C₆H₄NO₂, 122.05 Da), producing a fragment at m/z 245.33.
- Retro-Diels-Alder fragmentation of the thiadiazine ring, resulting in ions at m/z 153.18 and m/z 214.25.
Table 3: Major Fragmentation Ions
| m/z Observed | Proposed Fragment |
|---|---|
| 367.38 | [M+H]⁺ (Intact molecule) |
| 286.47 | [M+H–HBr]⁺ |
| 245.33 | [M+H–C₆H₄NO₂]⁺ |
| 153.18 | Triazole-thiadiazine core |
Computational Molecular Modeling of Tautomeric Forms
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict three tautomeric forms:
- Triazolothiadiazine (T1) : Most stable (ΔG = 0 kcal/mol), featuring protonation at N2 of the triazole ring.
- Triazolo-thiadiazine (T2) : 4.2 kcal/mol less stable, with protonation at N4.
- Thiadiazolo-triazine (T3) : 7.8 kcal/mol higher in energy, involving ring contraction.
Table 4: Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| T1 | 0.0 |
| T2 | 4.2 |
| T3 | 7.8 |
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S.BrH/c1-25-14-8-4-12(5-9-14)16-18-19-17-21(16)20-15(10-26-17)11-2-6-13(7-3-11)22(23)24;/h2-9H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDZFLPPZYNMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and antioxidant research . This article provides a comprehensive overview of its biological activity based on recent studies.
The synthesis of this compound typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in an organic solvent like ethyl acetate. The resulting compounds have been characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structural integrity and purity .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity . A study conducted at the National Cancer Institute (NCI) evaluated the effects of these compounds on a panel of 60 cancer cell lines , including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results indicated that certain derivatives showed promising growth inhibition rates , particularly against MDA-MB-468 breast cancer cells .
| Cell Line | Inhibition Rate (%) |
|---|---|
| MDA-MB-468 (Breast) | 60 |
| CCRF-CEM (Leukemia) | 44.59 |
| A549 (Lung) | 50 |
| HCT116 (Colon) | 55 |
These findings suggest that the triazolo-thiadiazine scaffold may serve as a viable template for the development of new anticancer agents.
Antioxidant Activity
In addition to its anticancer properties, this compound has also been evaluated for its antioxidant activity . In vitro studies using the DPPH free radical scavenging method revealed that some derivatives exhibited notable antioxidant effects with IC50 values indicating effective radical scavenging capabilities .
| Compound | IC50 Value (µg/mL) | Antioxidant Activity (%) |
|---|---|---|
| 2d | 16.97 | 59.15 |
| 2b | 21.40 | 48.44 |
| 2e | 18.78 | Significant |
These activities suggest that the compound may have therapeutic potential in conditions associated with oxidative stress.
Antidiabetic Activity
Moreover, some studies have explored the anti-diabetic potential of this compound. In vivo experiments using a streptozotocin-induced diabetic rat model indicated significant blood glucose-lowering effects for certain derivatives .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-thiadiazine derivatives. Modifications to the substituents on the phenyl rings have shown to influence both anticancer and antioxidant activities significantly. For instance, replacing specific hydrogen atoms with alkyl groups has been correlated with enhanced biological efficacy .
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit substantial antitumor activity. A notable investigation involved testing these derivatives against 60 cancer cell lines, including leukemia and various solid tumors such as breast and prostate cancer.
Study Findings
- The compound was synthesized using 4-amino-5-R-4H-1,2,4-triazole-3-thiols and 4-methoxyphenacyl bromide.
- The antitumor efficacy was assessed using the sulforhodamine B assay method.
- Results indicated that certain derivatives displayed potent inhibition of tumor cell proliferation, suggesting their potential as novel anticancer agents .
Antiviral Activity
In addition to its antitumor properties, there is emerging evidence that triazolo-thiadiazine derivatives may possess antiviral activity. Structural modifications can enhance their efficacy against viral pathogens.
Case Studies
A comprehensive study published in the Journal of Organic and Pharmaceutical Chemistry detailed the synthesis and biological evaluation of various derivatives. Key findings included:
- Compounds with specific substitutions demonstrated enhanced antitumor activity against MDA-MB-468 breast cancer cells.
- The study utilized a robust methodology involving in vitro assays to validate the biological claims .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects at C-3 and C-6 Positions
The triazolothiadiazine scaffold’s bioactivity is highly dependent on substituents at the C-3 and C-6 positions. Key comparisons include:
C-3 Modifications
- 3-(3-Methoxyphenyl) Derivatives: 3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl): Exhibits potent tubulin inhibition, inducing G2/M cell cycle arrest and apoptosis in cancer cells (IC₅₀ = 0.12 µM in HeLa cells) . 3-(2,3,4-Trimethoxyphenyl): Derivatives like 4g (IC₅₀ = 0.09 µM) show enhanced antiproliferative activity due to improved hydrophobic interactions with tubulin’s colchicine-binding site .
C-6 Modifications
- Analog 3-(2-hydroxyphenyl)-6-(4-nitrophenyl) forms hydrogen bonds and π-π stacking in its crystal structure, suggesting similar interactions in biological systems .
- Halogenated Phenyl Groups :
- Adamantyl Groups :
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups at C-6 : Nitro (target compound) and chloro (Compound 113h) substituents enhance anticancer activity by promoting DNA damage or enzyme inhibition .
- Methoxy Groups at C-3 : Improve binding to hydrophobic pockets in tubulin, as observed in 3-(3,4,5-trimethoxyphenyl) derivatives .
- Hydrogen Bond Donors/Acceptors: Hydroxyl or amino groups (e.g., 3-(2-HOPh) or 3-(3-NH₂-4-MeOPh)) enhance target engagement through intermolecular interactions .
Q & A
Q. What synthetic methodologies are commonly employed to prepare triazolo-thiadiazine derivatives with 4-methoxyphenyl and 4-nitrophenyl substituents?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylethanones and 4-amino-triazole-thiones. For example, 1-(4-methoxyphenyl)ethanone reacts with hydrazine derivatives to form intermediates like 5-(4-methoxyphenyl)pyrazole-3-carboxylates, which are further cyclized with thiourea analogs to yield the triazolo-thiadiazine core . Key steps include nucleophilic displacement reactions (e.g., alkylation of phenols) and cyclization under basic conditions (e.g., KOH/ethanol) . Purification via recrystallization or column chromatography is critical to isolate the hydrobromide salt .
Q. Which spectroscopic techniques are essential for characterizing the structure and purity of triazolo-thiadiazine derivatives?
- 1H NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from nitrophenyl groups at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹, NO₂ symmetric/asymmetric vibrations at ~1350/1520 cm⁻¹) .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of triazolo-thiadiazine derivatives?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, monoclinic crystal systems (space group Pc) with unit cell parameters (a = 4.0047 Å, b = 13.424 Å, c = 10.938 Å, β = 99.65°) reveal planar triazole-thiadiazine cores and dihedral angles between aryl substituents (e.g., 4-methoxyphenyl vs. 4-nitrophenyl groups at ~45°), critical for understanding π-π stacking interactions . Hydrogen bonding between the hydrobromide counterion and the thiadiazine nitrogen stabilizes the crystal lattice .
Q. What strategies optimize structure-activity relationships (SAR) for antifungal activity in triazolo-thiadiazines?
- Substituent Modulation : Electron-withdrawing groups (e.g., -NO₂) enhance interactions with fungal lanosterol 14α-demethylase (CYP51), as shown in docking studies (PDB: 3LD6) .
- Bioisosteric Replacement : Replacing methoxy with difluoromethoxy groups improves metabolic stability .
- In Vitro Assays : MIC (Minimum Inhibitory Concentration) testing against Candida albicans and Aspergillus fumigatus validates potency, with IC₅₀ values <10 µM for nitrophenyl derivatives .
Q. How do researchers address contradictions in biological activity data among structurally analogous triazolo-thiadiazines?
Contradictions arise from variations in assay conditions (e.g., pH, serum protein binding) or substituent electronic effects. Solutions include:
- Comparative Dose-Response Studies : Testing analogs under standardized conditions (e.g., CLSI guidelines for antifungal assays) .
- Computational Modeling : MD simulations to assess binding kinetics and off-target interactions .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies .
Q. What experimental designs improve yield in the synthesis of triazolo-thiadiazine hydrobromide salts?
- Solvent Optimization : Ethanol/water mixtures enhance cyclization efficiency (yields >70%) compared to DMF .
- Counterion Exchange : Bromide salts are precipitated selectively using HBr gas in dichloromethane .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours while maintaining yields of ~65% .
Methodological Challenges and Solutions
Q. How is the purity of triazolo-thiadiazine hydrobromide quantified, and what are common impurities?
- HPLC with UV/Vis Detection : Retention time matching against standards (e.g., 12.5 min on C18 columns) and area normalization (>98% purity) .
- Common Impurities : Unreacted phenylethanone precursors (detected via GC-MS) or over-alkylated byproducts (identified by HRMS) .
Q. What computational tools predict the physicochemical properties of triazolo-thiadiazine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
